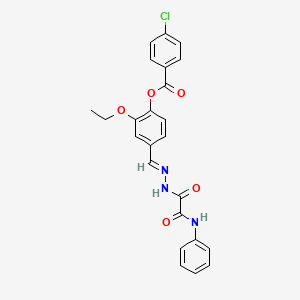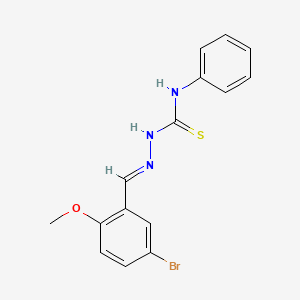
N'-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-クロロベンジリデン)-4-((4-メチルベンジル)オキシ)ベンゾヒドラジドは、ヒドラジド類に属する合成有機化合物です。これらの化合物は、医薬品化学、材料科学、工業化学など、さまざまな分野で多様な用途が知られています。
準備方法
合成経路と反応条件
N’-(3-クロロベンジリデン)-4-((4-メチルベンジル)オキシ)ベンゾヒドラジドの合成は、通常、3-クロロベンズアルデヒドと4-((4-メチルベンジル)オキシ)ベンゾヒドラジドの縮合を伴います。反応は通常、酢酸などの適切な触媒の存在下、還流条件下で行われます。反応混合物を冷却した後、生成物をろ過により分離し、再結晶により精製します。
工業生産方法
工業的な環境では、この化合物の生産は、同様の合成経路を大規模で行う場合があります。連続フロー反応器と自動化システムの使用により、合成の効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、プロセスのスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
N’-(3-クロロベンジリデン)-4-((4-メチルベンジル)オキシ)ベンゾヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物またはその他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応により、この化合物をヒドラジンまたはアミンなどの還元された形に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応に関与し、さまざまな置換誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤がよく使用されます。
置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬を適切な条件下で使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物またはキノンを生成する可能性がありますが、還元はヒドラジンまたはアミンを生成する可能性があります。置換反応は、さまざまな置換ベンゾヒドラジドにつながる可能性があります。
科学的研究の応用
化学: この化合物は、医薬品や農薬を含むより複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 抗菌性や抗がん性などの生物活性を示す可能性があり、創薬や開発の候補となっています。
医学: この化合物の潜在的な治療効果は、さまざまな疾患の治療のために探求することができます。
産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
N’-(3-クロロベンジリデン)-4-((4-メチルベンジル)オキシ)ベンゾヒドラジドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的文脈では、この化合物は酵素、受容体、またはDNAなどの分子標的に作用し、さまざまな生化学的および生理学的効果をもたらす可能性があります。関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、または細胞プロセスの干渉が含まれます。
類似の化合物との比較
類似の化合物
- N’-(3-クロロベンジリデン)-4-ヒドロキシベンゾヒドラジド
- N’-(4-メチルベンジリデン)-4-((4-メチルベンジル)オキシ)ベンゾヒドラジド
- N’-(3-クロロベンジリデン)-4-メトキシベンゾヒドラジド
独自性
N’-(3-クロロベンジリデン)-4-((4-メチルベンジル)オキシ)ベンゾヒドラジドは、クロロベンジリデン基とメチルベンジルエーテル部分の両方が存在することで際立っています。これらの構造的特徴は、類似の化合物と比較して、反応性の向上や潜在的な生物活性などの独特の化学的特性に貢献しています。
類似化合物との比較
Similar Compounds
- N’-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide
- N’-(4-Methylbenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- N’-(3-Chlorobenzylidene)-4-methoxybenzohydrazide
Uniqueness
N’-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide stands out due to the presence of both a chlorobenzylidene group and a methylbenzyl ether moiety. These structural features contribute to its distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
特性
CAS番号 |
596836-97-4 |
|---|---|
分子式 |
C22H19ClN2O2 |
分子量 |
378.8 g/mol |
IUPAC名 |
N-[(E)-(3-chlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-5-7-17(8-6-16)15-27-21-11-9-19(10-12-21)22(26)25-24-14-18-3-2-4-20(23)13-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChIキー |
HDWXSECXNVPGRP-ZVHZXABRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12013535.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013543.png)
![(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12013548.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B12013551.png)



![N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12013581.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12013605.png)



